molecular formula C22H20FN5O3 B2715015 2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021099-00-2

2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Numéro de catalogue B2715015
Numéro CAS: 1021099-00-2
Poids moléculaire: 421.432
Clé InChI: BBKIPFZBZFRHDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Compound 1 is designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents . The synthetic routes involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . These methods yield Compound 1 and its energetic salts (2–9).


Molecular Structure Analysis

The molecular structure of Compound 1 features a fused-triazole ring system with specific substituents. Its physicochemical and energetic properties are crucial for understanding its behavior . The triazole moiety likely plays a significant role in its biological activity.


Chemical Reactions Analysis

Compound 1’s chemical reactivity and stability are essential considerations. It exhibits superior thermostability (Td (onset): 261°C) compared to analogues like 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT) and 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT) . The differences in thermal stabilities correlate with the lowest bond dissociation energies (BDE). Compound 1’s high BDE contributes to its superior stability.


Physical And Chemical Properties Analysis

  • Thermostability : Compound 1 exhibits remarkable thermostability, making it suitable for energetic materials .
  • Impact and Friction Sensitivities : Its energetic salts (2–9) also display low impact and friction sensitivities .

Applications De Recherche Scientifique

Metabolic Pathways and Pharmacokinetics

Compounds with structural similarities often undergo extensive metabolism, involving processes like oxidative deamination, hydroxylation, and direct glucuronidation. For instance, a study on the metabolism and disposition of a GABA-A receptor agonist in humans highlights that such compounds are well-absorbed, metabolized extensively via pathways like t-butyl hydroxylation, N-deethylation, and glucuronidation, and then excreted through urine and feces (Polsky-Fisher et al., 2006). This suggests that compounds with complex structures, such as the one , might have similar metabolic fates, contributing to the understanding of their pharmacokinetics and potential interactions within biological systems.

Therapeutic Targets and Effects

Compounds structurally related to the specified chemical have been explored for their affinity towards various receptors and their potential therapeutic effects. For instance, research on TSPO imaging in glioblastoma multiforme using specific radioligands indicates that such compounds can be used to predict tumor progression and might have implications in diagnostic imaging and therapy (Jensen et al., 2015). This suggests potential research applications in understanding and treating complex diseases like cancer.

Safety and Efficacy in Drug Development

The safety and efficacy of structurally complex compounds are crucial in drug development. For example, the study on the bioavailability and pharmacokinetics of a dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase suggests that understanding these aspects is vital for developing therapeutic agents with potential clinical interest in treating conditions like hypertension and congestive heart failure (Rousso et al., 2000).

Propriétés

IUPAC Name

2-(4-fluorophenyl)-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-30-18-4-2-3-16(14-18)22-26-25-19-9-10-21(27-28(19)22)31-12-11-24-20(29)13-15-5-7-17(23)8-6-15/h2-10,14H,11-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKIPFZBZFRHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.